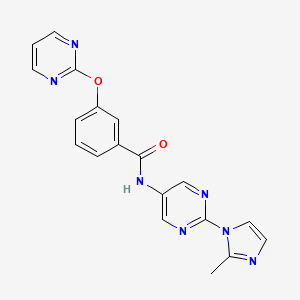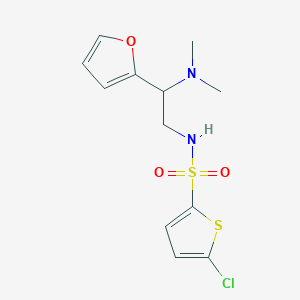
5-chloro-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)thiophene-2-sulfonamide, also known as DMFS, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMFS is a sulfonamide derivative that belongs to the class of heterocyclic compounds, which are widely used in medicinal chemistry.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)thiophene-2-sulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as carbonic anhydrase and topoisomerase. 5-chloro-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)thiophene-2-sulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
5-chloro-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)thiophene-2-sulfonamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 5-chloro-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)thiophene-2-sulfonamide has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 5-chloro-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)thiophene-2-sulfonamide has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, which plays a role in the regulation of acid-base balance in the body.
Advantages and Limitations for Lab Experiments
5-chloro-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)thiophene-2-sulfonamide has several advantages and limitations for lab experiments. One of the advantages is its ability to inhibit the activity of certain enzymes, which makes it a useful tool for studying enzyme kinetics. Another advantage is its potential therapeutic applications, which make it an attractive target for drug development. However, one of the limitations of 5-chloro-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)thiophene-2-sulfonamide is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 5-chloro-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)thiophene-2-sulfonamide. One potential direction is the development of 5-chloro-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)thiophene-2-sulfonamide-based drugs for the treatment of cancer and other diseases. Another direction is the study of the mechanism of action of 5-chloro-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)thiophene-2-sulfonamide, which could lead to the discovery of new targets for drug development. Additionally, further studies are needed to explore the potential use of 5-chloro-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)thiophene-2-sulfonamide as an antidiabetic and anticonvulsant agent.
Synthesis Methods
The synthesis of 5-chloro-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)thiophene-2-sulfonamide involves the reaction of 5-chloro-2-thiophenesulfonyl chloride with 2-(dimethylamino)-2-(furan-2-yl)ethylamine in the presence of a base. The reaction yields 5-chloro-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)thiophene-2-sulfonamide as a white solid, which can be further purified by recrystallization.
Scientific Research Applications
5-chloro-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)thiophene-2-sulfonamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to possess antitumor, anti-inflammatory, and antibacterial properties. 5-chloro-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)thiophene-2-sulfonamide has also been studied for its potential use as an antidiabetic and anticonvulsant agent.
properties
IUPAC Name |
5-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3S2/c1-15(2)9(10-4-3-7-18-10)8-14-20(16,17)12-6-5-11(13)19-12/h3-7,9,14H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVZZWMQZOLWGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC=C(S1)Cl)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

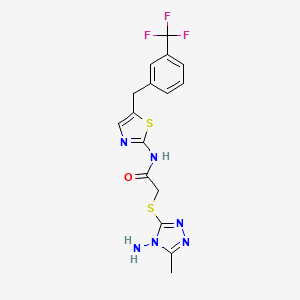
![6-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2542547.png)
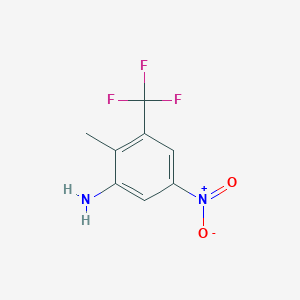
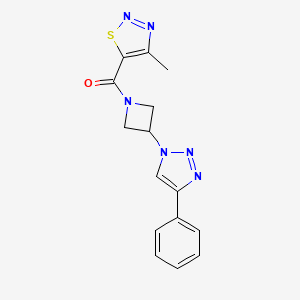

![2-methoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2542556.png)
![3-cyclopentyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propanamide](/img/structure/B2542559.png)

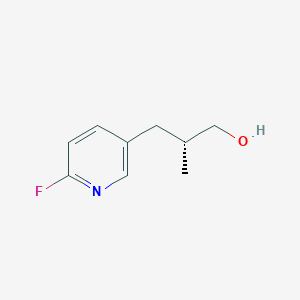


![2-[(S)-(2,6-dichlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine](/img/structure/B2542564.png)
![N-[(6-chloropyridin-3-yl)methyl]-N-methylpropan-2-amine](/img/structure/B2542567.png)
